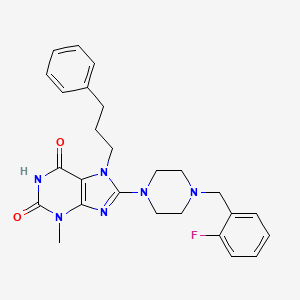![molecular formula C16H15N5O2 B2885141 1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-08-1](/img/structure/B2885141.png)
1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as Caffeine, is a natural stimulant that is found in coffee, tea, and other beverages. It is also used in many over-the-counter medications and supplements. Caffeine is a widely researched compound, and its effects on the human body have been studied extensively.
Wirkmechanismus
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and relaxation. By blocking adenosine, caffeine increases the activity of other neurotransmitters, including dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical and Physiological Effects:
Caffeine has been shown to have several biochemical and physiological effects on the human body. It can increase heart rate, blood pressure, and respiration, and it can also stimulate the release of adrenaline. Caffeine has also been shown to increase the production of stomach acid, which can lead to digestive problems in some people.
Vorteile Und Einschränkungen Für Laborexperimente
Caffeine has several advantages for use in lab experiments. It is a widely available and inexpensive compound, and its effects on the human body are well understood. However, caffeine can also have variable effects on different individuals, and its effects can be influenced by factors like age, sex, and genetics.
Zukünftige Richtungen
There are several areas of future research related to caffeine. One area of interest is the potential use of caffeine as a treatment for neurodegenerative diseases like Alzheimer's and Parkinson's. Caffeine has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases like arthritis. Additionally, there is ongoing research into the effects of caffeine on sleep, and the potential use of caffeine as a treatment for sleep disorders. Overall, caffeine is a compound with many potential applications in medicine and research, and its effects on the human body continue to be studied and understood.
Synthesemethoden
Caffeine can be synthesized by several methods, including extraction from natural sources like coffee beans and tea leaves, and chemical synthesis. The most common method of synthesis involves the reaction of dimethylurea with chloroacetyl chloride, followed by cyclization with ammonia.
Wissenschaftliche Forschungsanwendungen
Caffeine has been extensively studied for its effects on the human body. It is known to stimulate the central nervous system, which can improve cognitive function, alertness, and mood. Caffeine has also been shown to have a positive effect on athletic performance, reducing fatigue and improving endurance.
Eigenschaften
IUPAC Name |
2,4,7-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-10-9-20-12-13(18(2)16(23)19(3)14(12)22)17-15(20)21(10)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPCCQUIQANNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2885059.png)

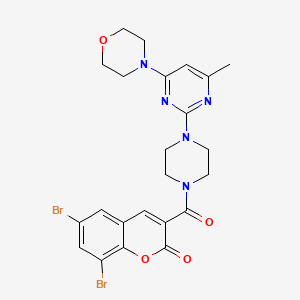
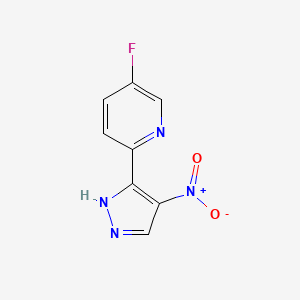

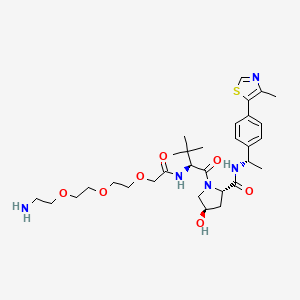
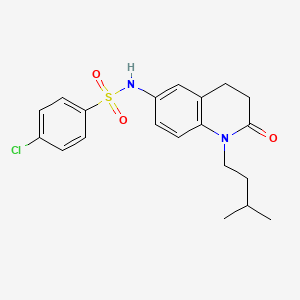
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885070.png)
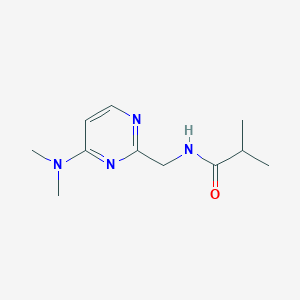
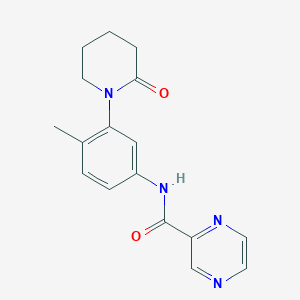
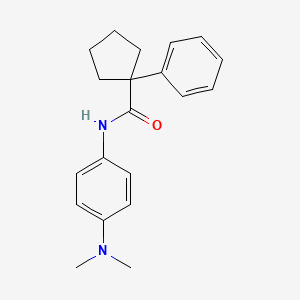
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2885074.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)
